Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate and related compounds involves multi-step chemical processes. A notable method involves the amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive catalysts and ligands to produce related piperazine derivatives in moderate yields (Liu Ya-hu, 2010). Additionally, the synthesis of 1,4-piperazine-2,5-diones from 2-amino-4,7-dimethoxyindan-2-carboxylate showcases the complexity of synthesizing piperazine-based compounds, revealing the importance of controlling reaction conditions to achieve desired polymorphic forms (Robin A Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, including Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, often involves X-ray crystallography to determine the arrangement of atoms within the crystal lattice. These analyses reveal the significance of hydrogen bonding and arene interactions in stabilizing the molecular structure, as evidenced by the structural characterization of related compounds (R. Xu et al., 2012).
Chemical Reactions and Properties
The reactivity of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate allows it to undergo various chemical reactions, forming new bonds and functional groups. For example, piperazine derivatives have been shown to participate in annulation reactions, leading to the formation of complex heterocyclic structures, demonstrating the compound's utility in organic synthesis and drug discovery (Calum Macleod et al., 2006).
Scientific Research Applications
1. Carbon Dioxide Absorption
- Application Summary: AEPZ is identified as a potential candidate for CO2 capture solvent. The kinetics of absorption of CO2 in aqueous AEPZ is studied using a stirred cell reactor .
- Methods of Application: The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 .
- Results: The experimental data shows that the overall rate constant is for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa .
2. Epoxy Resin Curing Agent
- Application Summary: A key use of AEPZ is as an epoxy curing agent .
- Methods of Application: When used as an epoxy resin curing agent, it is usually used in conjunction with other amines as an accelerator as it only has 3 amine hydrogens for cross-linking .
- Results: This allows coating systems to be formulated that prevent corrosion of steel and other substrates .
3. Antimicrobial Polymers
- Application Summary: Piperazine-based antimicrobial polymers are being researched for their potential in reducing the lethality rate caused by pathogenic microbes. These polymers could be used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Methods of Application: The polymers are synthesized using various antimicrobial agents, including piperazine .
- Results: The development of these polymers could help address problems associated with small molecules that restrict their applications in a broad spectrum .
4. Drug Development
- Application Summary: The piperazine moiety is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application: Piperazine-based synthons facilitate the insertion of the piperazine moiety into the molecule. The piperazine ring is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Results: Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
5. Corrosion Inhibitor
- Application Summary: Aminoethylpiperazine (AEP), a derivative of piperazine, is used as a corrosion inhibitor. It helps in formulating coating systems that prevent corrosion of steel and other substrates .
- Methods of Application: The tertiary amine on the AEP molecule acts as an accelerator and the other three amine hydrogens allow sites for crosslinking the epoxy .
- Results: This application helps in enhancing the lifespan and durability of various industrial materials .
6. Antimicrobial Polymers
- Application Summary: Piperazine-based antimicrobial polymers are being researched for their potential in reducing the lethality rate caused by pathogenic microbes. These polymers could be used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Methods of Application: The polymers are synthesized using various antimicrobial agents, including piperazine .
- Results: The development of these polymers could help address problems associated with small molecules that restrict their applications in a broad spectrum .
Safety And Hazards
The safety and hazards associated with “Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate” are not detailed in the search results4.
Future Directions
The future directions for the use or study of “Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate” are not specified in the search results312.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXITXPTXIAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447360 | |
Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
CAS RN |
104740-55-8 | |
Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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